N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine
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Overview
Description
N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with multiple fused rings, including a pyrazolo[1,5-a]pyrazine core, a piperidine ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved by reacting 4-chloropyrazolo[1,5-a]pyrazine with tert-butyl cyanoacetate in the presence of a base such as sodium hydride in dimethylformamide at elevated temperatures.
Piperidine ring formation: The piperidine ring can be constructed by reacting the intermediate with piperidine under reflux conditions.
N-methylation: The final step involves the methylation of the nitrogen atom on the pyridine ring using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the pyrazolo[1,5-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studying biological pathways and mechanisms due to its interaction with specific molecular targets.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of biological systems.
Drug Discovery: The compound is a lead structure in drug discovery programs aiming to develop new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)-N-methyl-1-phenylmethanesulfonamide
- N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide
Uniqueness
N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine is unique due to its specific combination of fused ring systems and functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C20H24N6 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C20H24N6/c1-24(19-4-2-3-9-21-19)16-7-11-25(12-8-16)20-18-14-17(15-5-6-15)23-26(18)13-10-22-20/h2-4,9-10,13-16H,5-8,11-12H2,1H3 |
InChI Key |
KTGABIJRYYNKJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=CN3C2=CC(=N3)C4CC4)C5=CC=CC=N5 |
Origin of Product |
United States |
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